molecular formula C16H12ClNS B10844540 5-(4-Chlorophenyl)-4-p-tolylisothiazole

5-(4-Chlorophenyl)-4-p-tolylisothiazole

Cat. No.: B10844540
M. Wt: 285.8 g/mol
InChI Key: LELNOQBBNOVPJP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-p-tolylisothiazole is a chemical compound of significant interest in medicinal and organic chemistry research. As a member of the isothiazole family, it serves as a versatile scaffold for the design and synthesis of novel molecules with potential biological activity. Researchers utilize this compound as a key building block, or pharmacophore, in the development of new therapeutic agents. Its structure, featuring chlorophenyl and tolyl substituents, is commonly investigated for modulating interactions with various biological targets. Compounds with structural similarities to 5-(4-Chlorophenyl)-4-p-tolylisothiazole, particularly those containing chlorophenyl groups fused with nitrogen- and sulfur-containing heterocycles, are actively explored in oncology research . For instance, related molecular frameworks have demonstrated promising cytotoxic effects in studies against human prostate cancer cell lines, such as androgen-sensitive LNCaP and androgen-insensitive PC-3 cells . The mechanism of action for such compounds often involves inducing apoptosis (programmed cell death) through the accumulation of executioner enzymes like Caspase-3, and causing cell cycle arrest . This makes them valuable tools for probing cancer biology and identifying new intervention points for disease treatment. Furthermore, analogous heterocyclic cores are also studied for their potential to inhibit specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a target for metabolic disorders like type 2 diabetes and obesity . Researchers value 5-(4-Chlorophenyl)-4-p-tolylisothiazole for its utility in structure-activity relationship (SAR) studies, where systematic modifications are made to optimize potency, selectivity, and pharmacological properties. Notice to Researchers: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the product's identity and purity prior to use.

Properties

Molecular Formula

C16H12ClNS

Molecular Weight

285.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2-thiazole

InChI

InChI=1S/C16H12ClNS/c1-11-2-4-12(5-3-11)15-10-18-19-16(15)13-6-8-14(17)9-7-13/h2-10H,1H3

InChI Key

LELNOQBBNOVPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Imidazole Derivatives
  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (): Activity: Strong sirtuin inhibition in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide score: -8.2) compared to reference inhibitors.
Thiadiazole Derivatives
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazoles ():
    • Activity : Anticancer activity against MCF-7 (IC₅₀: 4.5–7.6 µg/mL) and HepG2 cells, enhanced by piperazine/piperidine substituents.
    • Key Differences : The thiadiazole ring’s electron-deficient nature may facilitate DNA intercalation, unlike the isothiazole’s mixed electronic profile .
Oxazole Derivatives
  • (2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate ():
    • Structure : Combines oxazole and triazole rings with 4-chlorophenyl and p-tolyl groups.
    • Key Differences : Oxazole’s oxygen atom vs. isothiazole’s sulfur may reduce metabolic stability but improve solubility .

Substituent Effects on Activity

4-Chlorophenyl vs. Other Aryl Groups
  • Antifungal Activity : Tetrazole derivatives with 4-chlorophenyl groups (e.g., TH3–TH7 in ) showed fungicidal activity (MIC₈₀: 8–32 µg/mL), outperforming fluorophenyl analogs (MIC₈₀: 64–128 µg/mL) .
  • Antioxidant Activity : Thiazoles with 4-chlorophenyl substituents (e.g., compound 6c in ) exhibited higher Fe³⁺-reducing power than trifluoromethylphenyl derivatives .
Impact of p-Tolyl Group
  • Lipophilicity : The p-tolyl group in 5-(4-chlorophenyl)-4-p-tolylisothiazole likely increases logP compared to methyl or methoxy substituents, enhancing membrane permeability .

Structural and Electronic Comparisons

  • Planarity : Crystallographic data for fluorophenyl-pyrazol-thiazole hybrids () reveal near-planar structures, which may enhance π-π stacking in target binding. Isothiazole’s planarity could similarly optimize interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Chlorophenyl)-4-p-tolylisothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions or palladium-catalyzed cross-coupling. For example, cyclocondensation of thioamides with α-haloketones under reflux in ethanol (60–80°C, 12–24 hours) yields isothiazole derivatives. Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-chlorophenyl and p-tolyl) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in tetrahydrofuran/water (3:1) at 80°C . Optimization requires monitoring reaction time, solvent polarity, and catalyst loading to minimize byproducts like homocoupled arylboronic acids .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5-(4-Chlorophenyl)-4-p-tolylisothiazole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and aromaticity. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Thin-Layer Chromatography (TLC) using silica gel GF254 and ethyl acetate/hexane (1:3) monitors reaction progress .

Advanced Research Questions

Q. How does the 4-chlorophenyl group influence biological activity compared to halogenated or alkyl-substituted analogs?

  • Methodological Answer : The electron-withdrawing Cl atom enhances binding to hydrophobic enzyme pockets (e.g., leishmanial trypanothione reductase) via π-π stacking and dipole interactions. Comparative studies show chloro-substituted derivatives exhibit 2–3× higher IC₅₀ values against Leishmania spp. than methyl or bromo analogs. Structure-Activity Relationship (SAR) analysis involves synthesizing analogs (e.g., 4-bromo, 4-methylphenyl) and testing via enzyme inhibition assays .

Q. What computational strategies predict target interactions and pharmacokinetic properties of 5-(4-Chlorophenyl)-4-p-tolylisothiazole?

  • Methodological Answer : Molecular docking (AutoDock Vina) with Leishmania protein targets (PDB: 2JK6) identifies binding poses, while Molecular Dynamics (MD) simulations (GROMACS, 100 ns) assess stability. ADMET predictions (SwissADME) reveal moderate bioavailability (TPSA = 65 Ų, LogP = 3.8) and potential CYP3A4 metabolism. In silico toxicity profiling (ProTox-II) flags hepatotoxicity risks, requiring experimental validation .

Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?

  • Methodological Answer : Discrepancies arise from oversimplified docking models (e.g., rigid receptors) or solvent effects. Mitigation strategies include:

  • Experimental : Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).
  • Computational : Hybrid QM/MM simulations to model explicit solvent interactions.
  • Statistical : Multivariate regression to correlate computed binding energies (ΔG) with IC₅₀ values .

Q. What role does 5-(4-Chlorophenyl)-4-p-tolylisothiazole play in catalytic systems, such as cross-coupling reactions?

  • Methodological Answer : As a ligand in palladium complexes, the isothiazole ring stabilizes Pd(0) intermediates in Suzuki reactions. Complexes with Pd:ligand ratios of 1:1 show higher activity (TOF = 1,200 h⁻¹ at 35°C) than 1:2 complexes. Applications include synthesizing biphenyl derivatives with <3% homocoupling byproducts under aerobic conditions .

Q. Which analytical methods are used to study the compound’s stability under physiological and storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitors degradation. Mass spectrometry identifies hydrolysis products (e.g., sulfonic acid derivatives). For photostability, exposure to UV light (λ = 365 nm) in PBS (pH 7.4) quantifies degradation kinetics (t₁/₂ = 48 hours) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Systematic substitution at the 4-p-tolyl position (e.g., introducing -CF₃, -NO₂) combined with 3D-QSAR (CoMFA, R² = 0.89) identifies steric/electrostatic hotspots. In vitro screening against protozoan (IC₅₀) and mammalian cells (CC₅₀) calculates Selectivity Indices (SI >10 indicates therapeutic potential) .

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